molecular formula C17H18N2OS B15060005 1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B15060005
M. Wt: 298.4 g/mol
InChI Key: RSNHIHFPPJPOHI-UHFFFAOYSA-N
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Description

1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a phenylthio group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine derivative with a phenylthio-substituted pyridine under specific conditions . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The phenylthio and pyridine groups can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of the phenylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

1-[2-(2-phenylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H18N2OS/c1-13(20)19-12-6-10-16(19)15-9-5-11-18-17(15)21-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12H2,1H3

InChI Key

RSNHIHFPPJPOHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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